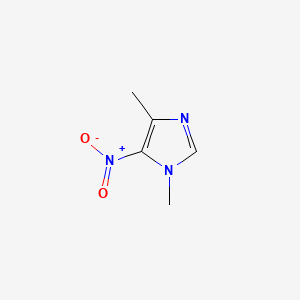

1,4-Dimethyl-5-nitroimidazole

Description

Overview of Nitroimidazole Chemistry and Bioactivity in Medicinal Research

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole (B134444) ring substituted with at least one nitro group. wikipedia.org The position of this nitro group (at C2, C4, or C5 of the imidazole ring) is a critical determinant of the compound's biological activity. wikipedia.orgajrconline.org From a chemical standpoint, the 4- and 5-nitroimidazole structures are tautomers and can interconvert, making them functionally equivalent in many biological systems. wikipedia.org

The bioactivity of nitroimidazoles is intrinsically linked to a reductive activation process. These compounds are selectively toxic to anaerobic or microaerophilic organisms and hypoxic tumor cells because these environments contain enzymes called nitroreductases. bangor.ac.ukacs.org These enzymes reduce the nitro group, creating highly reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic free radicals. nih.gov These reactive species can then damage critical cellular macromolecules, including DNA, leading to cell death. acs.orgnih.gov This mechanism of action confers a broad spectrum of activity against anaerobic bacteria (both Gram-positive and Gram-negative), protozoan parasites, and even certain fungi. ajrconline.orgunimib.itmdpi.com

The general structure of a nitroimidazole allows for extensive chemical modification at various positions on the imidazole ring. By altering the substituents, medicinal chemists can fine-tune the compound's pharmacokinetic properties, spectrum of activity, and efficacy. ajrconline.org This chemical versatility has made the nitroimidazole scaffold a privileged structure in drug discovery for decades. nih.govbohrium.com

Historical Context of 1,4-Dimethyl-5-nitroimidazole and Related Analogs in Drug Discovery

The journey of nitroimidazole-based therapeutics began in 1953 with the isolation of a natural product from the bacterium Nocardia mesenterica, which was later identified as 2-nitroimidazole (B3424786) and named Azomycin. nih.gov This discovery was the catalyst for a wave of synthetic efforts to create more potent and clinically useful analogs. asm.org This research led to the synthesis of metronidazole (B1676534) in the late 1950s, a 5-nitroimidazole derivative that became a cornerstone for treating infections caused by anaerobic protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. asm.org

In this historical context, various dimethyl-nitroimidazole analogs were synthesized and evaluated. A prominent example is Dimetridazole (B1670680) (1,2-dimethyl-5-nitroimidazole), which found use in veterinary medicine to treat protozoan infections. unimib.it The compound this compound represents a structural isomer of Dimetridazole, with the methyl group shifted from the 2-position to the 4-position of the imidazole ring. This seemingly minor structural change is significant in medicinal chemistry, as the position of substituents can dramatically alter the electronic properties of the ring and its interaction with target enzymes, thereby affecting bioactivity and metabolic stability. While Dimetridazole became a well-established compound, the academic interest in this compound lies in its contribution to understanding the structure-activity relationships (SAR) within this chemical class.

The table below illustrates the timeline and structural evolution of key nitroimidazole compounds.

| Compound | Year of Discovery/Prominence | Significance |

| Azomycin | 1953 | First naturally occurring nitroimidazole antibiotic discovered. nih.govasm.org |

| Metronidazole | Late 1950s | First-line drug for various anaerobic and protozoal infections. asm.org |

| Dimetridazole | ~1960s | An analog of metronidazole used in veterinary medicine. unimib.it |

| Tinidazole | 1970s | A second-generation 5-nitroimidazole with a longer half-life than metronidazole. wikipedia.org |

| Benznidazole | 1970s | A 2-nitroimidazole used for treating Chagas disease. wikipedia.orgunimib.it |

| Fexinidazole | 1980s (re-evaluated in 2000s) | "Rediscovered" and developed for treating sleeping sickness. mdpi.comnih.gov |

| Delamanid (B1670213) & Pretomanid (B1679085) | 2010s | Bicyclic nitroimidazoles approved for treating multi-drug-resistant tuberculosis. nih.govgrafiati.com |

Contemporary Research Trajectories and Challenges for Nitroimidazole Compounds

Despite being a mature class of compounds, research into nitroimidazoles is highly active and evolving to meet new medical challenges. unimib.itacs.org A primary driver of modern research is the emergence of drug-resistant strains of bacteria and parasites. bangor.ac.ukacs.org Scientists are exploring novel nitroimidazole derivatives that can circumvent known resistance mechanisms, which often involve the downregulation of the activating nitroreductase enzymes. bangor.ac.uk

Current research trajectories include:

Synthesis of Hybrid Molecules: Researchers are creating hybrid compounds that combine a nitroimidazole scaffold with other pharmacophores, such as quinolines or thiosemicarbazides, to create agents with dual modes of action or enhanced potency against resistant organisms. bohrium.commdpi.com

Development of Bicyclic and Fused-Ring Systems: The success of the bicyclic nitroimidazoles delamanid and pretomanid against tuberculosis has spurred interest in more rigid, fused-ring structures. nih.gov These compounds can have different activation pathways and target specificities compared to traditional monocyclic nitroimidazoles. unimib.it

Repurposing for New Indications: The hypoxic-cell selectivity of nitroimidazoles has led to their investigation as radiosensitizers and hypoxia-activated prodrugs in cancer therapy. ajrconline.orgresearchgate.net

Overcoming Mutagenicity: A significant challenge in nitroimidazole development is the potential for mutagenicity, which is linked to their mechanism of action involving DNA damage. nih.gov Contemporary research focuses on designing new analogs with a better therapeutic index, where the desired antimicrobial or anticancer activity is separated from unwanted genotoxicity. mdpi.com

The table below summarizes some recent research findings on novel nitroimidazole derivatives.

| Derivative Class | Research Focus | Key Findings |

| Nitroimidazole Carboxamides | Antiparasitic activity | Displayed efficacy in in vivo models against Histomonas meleagridis and T. vaginalis. nih.gov |

| Indolin-2-one Nitroimidazoles | Activity against aerobic bacteria | Exhibit an unexpected dual mode of action, inhibiting topoisomerase IV and undergoing reductive bioactivation. acs.org |

| 5-Nitroimidazole-2-carbaldehyde Derivatives | Antimalarial activity | Showed high potential against pyrimethamine-resistant strains of P. falciparum. mdpi.com |

| Metronidazole-Schiff Base Hybrids | Antimalarial activity | Some compounds exhibited potent activity against Plasmodium falciparum, comparable to chloroquine (B1663885) in certain assays. mdpi.com |

| 2-Position Substituted 5-NIs | Activity against Giardia | A compound with a remote phenyl group in the 2-position was found to be at least 14-fold more active than metronidazole. nih.gov |

These modern research avenues and the persistent challenge of drug resistance underscore the continued academic importance of exploring the full chemical space of nitroimidazoles, including less common isomers like this compound, to uncover new therapeutic leads. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGUTYIXCZDKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206358 | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-79-4 | |

| Record name | Imidazole, 1,4-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethyl 5 Nitroimidazole and Its Functionalized Derivatives

De Novo Synthesis Routes for 1,4-Dimethyl-5-nitroimidazole

The synthesis of the this compound core can be approached in two primary ways: by constructing the imidazole (B134444) ring system from acyclic precursors followed by functionalization, or by direct functionalization of a pre-existing imidazole.

A direct and specific method for synthesizing 2,4-dimethyl-5-nitroimidazole, an isomer of the title compound, involves the nitration of 2,4-dimethylimidazole (B189465). In this procedure, 2,4-dimethylimidazole is treated with a mixture of fuming nitric acid and sulfuric acid. prepchem.com The reaction is initiated in an ice bath, and after the addition of the nitrating mixture, a brief period of heating instigates a vigorous reaction. prepchem.com Subsequent cooling and neutralization to pH 5 precipitate the desired 2,4-dimethyl-5-nitroimidazole product. prepchem.com A similar principle would apply to the 1,4-dimethyl isomer if 1,4-dimethylimidazole (B1345669) were used as the starting material.

More fundamental de novo syntheses involve building the imidazole ring itself from non-cyclic components. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a classical example where a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) react to form the imidazole ring. wikipedia.orgnih.gov Modern variations of this multicomponent approach provide good yields for a range of substituted imidazoles. wikipedia.org Following the ring formation, the target compound would be obtained through subsequent N-methylation and nitration steps. slideshare.net Other strategies include the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldimine to construct the ring. wikipedia.org These methods offer versatility in accessing the core imidazole structure from basic acyclic starting materials. grafiati.com

Derivatization Strategies from Existing Nitroimidazole Scaffolds

Functionalization of existing nitroimidazole scaffolds is a prevalent strategy for generating novel derivatives. nih.govpsu.edu These methods take advantage of the intrinsic reactivity of the nitroimidazole ring to introduce a wide variety of substituents, thereby modulating the molecule's properties. Key strategies include the reduction of the nitro group to create versatile intermediates, direct C-H functionalization, and the use of modern catalytic and energy-assisted techniques.

The nitro group of nitroimidazoles can be catalytically reduced to an amino group, yielding aminoimidazoles that are highly valuable synthetic intermediates. psu.edu This transformation opens up a plethora of possibilities for subsequent derivatization. Catalytic hydrogenation is a common and effective method for this reduction.

For instance, 5-nitroimidazoles can be reduced to 5-aminoimidazoles in good yield using a 5% Palladium-on-carbon (Pd-C) catalyst in a dioxane solution under an atmosphere of hydrogen. psu.edu Studies have shown the successful reduction of 1,2-dimethyl-5-nitroimidazole to crystalline 5-amino-1,2-dimethylimidazole with a 74% yield using this method. psu.edu Similarly, Raney Nickel is another effective catalyst for reducing 5-nitroimidazoles to their corresponding amines. The resulting aminoimidazoles, while sometimes unstable, can be conveniently generated in situ and used directly in subsequent reactions without isolation. psu.edu These amino intermediates readily react with electrophiles like isocyanates, isothiocyanates, and acylating agents to form N-addition products, providing a pathway to complex heterocyclic systems. psu.edu

| Starting Nitroimidazole | Catalyst | Solvent | Product | Yield |

| 1,2-Dimethyl-5-nitroimidazole | 5% Pd-C | Dioxane | 5-Amino-1,2-dimethylimidazole | 74% |

| 1-Methyl-2-propyl-5-nitroimidazole | 5% Pd-C | Dioxane | 5-Amino-1-methyl-2-propylimidazole | 53% |

| 2-Benzoyl-1-methyl-5-nitroimidazole | Raney Nickel | Ethyl Acetate | 2-Benzoyl-1-methyl-5-aminoimidazole | Good |

This table presents examples of catalytic reduction of various 5-nitroimidazoles to their corresponding 5-aminoimidazole derivatives.

Alkylation and arylation reactions are powerful tools for introducing carbon-based substituents onto the nitroimidazole scaffold. These reactions can occur at either the ring nitrogens or carbons, depending on the specific substrate and reaction conditions.

N-alkylation of nitroimidazoles is a common strategy. For example, 4-nitroimidazole (B12731) and 5-nitroimidazole can be N-alkylated using various alkylating agents in the presence of a base like potassium carbonate (K₂CO₃). derpharmachemica.com The choice of solvent and temperature significantly influences the reaction's efficiency, with studies showing that heating to 60°C in acetonitrile (B52724) generally provides good yields of the N-alkylated products. derpharmachemica.com

For C-H arylation, palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura cross-coupling, for example, has been successfully applied to couple arylboronic acids with brominated nitroimidazoles. arkat-usa.org The electron-withdrawing nature of the nitro group plays a crucial role in these reactions, activating the imidazole ring towards C-H functionalization and often directing the regioselectivity of the arylation. rsc.org For instance, the nitro group at position 5 enhances the electrophilicity of the C-4 position, making it the most reactive site for cross-coupling. arkat-usa.org

The application of microwave irradiation has emerged as a significant advancement in the synthesis of nitroimidazole derivatives, offering advantages such as dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. prepchem.com This technique has been successfully employed in various synthetic transformations.

Microwave heating has been shown to be highly effective for palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole with various arylboronic acids under microwave irradiation can be completed in as little as one hour with high yields, a significant improvement over classical heating methods. slideshare.net Similarly, microwave-assisted synthesis has been used to prepare 2-nitroimidazoles from 2-aminoimidazoles using sodium nitrite (B80452) and a natural clay catalyst in a solvent-free system, highlighting a greener alternative to methods requiring strong mineral acids. prepchem.com This approach is not only faster but also simplifies the work-up procedure. prepchem.com

| Reaction Type | Reactants | Conditions | Product | Advantage |

| Suzuki-Miyaura Coupling | 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, MW, 1 hr | 1,2-dimethyl-5-nitro-4-phenyl-1H-imidazole | 93% yield, rapid synthesis |

| Nitration | 2-Aminoimidazole + NaNO₂ | Kaolinite clay, MW, solvent-free | 2-Nitroimidazole (B3424786) | Avoids strong acid, green method |

This table showcases examples of microwave-assisted synthesis in the nitroimidazole series, demonstrating reduced reaction times and improved conditions.

Electron transfer reactions provide a powerful and mild method for generating reactive intermediates from nitroimidazoles, enabling the synthesis of highly functionalized and complex derivatives. A key reagent in this field is tetrakis(dimethylamino)ethylene (B1198057) (TDAE), an organic reducing agent.

TDAE reacts with halogenated derivatives, such as chloromethyl-substituted nitroimidazoles, to generate a carbanion under mild conditions via two sequential single-electron transfers. This TDAE-generated carbanion is a potent nucleophile that can react with a wide range of electrophiles, including aromatic aldehydes, ketones, and α-ketoesters. This methodology has been successfully used to synthesize a series of substituted 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols. The reaction involves treating a substrate like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with an aromatic aldehyde in the presence of TDAE, leading to the corresponding alcohol adducts in moderate to good yields. This strategy represents a significant application of TDAE methodology in heterocyclic chemistry, allowing for the construction of complex side chains on the nitroimidazole core. grafiati.com

| Aldehyde Electrophile | TDAE-Generated Anion From | Product | Yield |

| 4-Nitrobenzaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol | 78% |

| 4-Chlorobenzaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 1-(4-chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 75% |

| 2-Naphthaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(naphthalen-2-yl)ethanol | 61% |

| Benzaldehyde | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 51% |

This table illustrates the TDAE-mediated reaction between the carbanion derived from a chloromethyl-substituted nitroimidazole and various aromatic aldehydes, resulting in functionalized alcohol derivatives.

Biological Activities and Preclinical Efficacy Studies of 1,4 Dimethyl 5 Nitroimidazole Analogs

Antimicrobial Activity Profile

The antimicrobial potential of 1,4-Dimethyl-5-nitroimidazole and related 5-nitroimidazole analogs has been explored against a wide range of protozoa, bacteria, and fungi. The core mechanism of action for this class of compounds involves the chemical reduction of the nitro group within anaerobic or microaerophilic organisms, leading to the formation of cytotoxic radical anions and other reactive intermediates that damage cellular macromolecules, including DNA. wikipedia.org

Antiprotozoal Efficacy against Key Pathogens

5-Nitroimidazole derivatives are well-established agents for treating infections caused by several protozoan parasites.

Giardia lamblia : Diarrheal diseases caused by Giardia lamblia are a significant global health issue. nih.gov While metronidazole (B1676534) is a common treatment, concerns over resistance have prompted research into other nitroimidazoles. nih.gov Studies have shown that various 5-nitroimidazole analogs exhibit potent activity against G. lamblia. For instance, a series of 1-methyl-5-nitroimidazole (B135252) carboxamides were all active against metronidazole-susceptible G. lamblia, with some derivatives showing approximately four times greater potency than metronidazole itself. nih.gov

Trichomonas vaginalis : As the causative agent of trichomoniasis, T. vaginalis infections are typically treated with 5-nitroimidazole drugs. ubc.canih.gov Research into various analogs has demonstrated significant efficacy. While resistance to metronidazole has been documented, other 5-nitroimidazoles like tinidazole, ornidazole (B1677491), and secnidazole (B1681708) have shown better in vitro activity against clinical isolates of T. vaginalis. ubc.ca Specifically, ornidazole showed no resistance among the tested isolates, making it a viable alternative. ubc.ca

Entamoeba histolytica : This parasite causes amebiasis, for which metronidazole, a 5-nitroimidazole, is a standard treatment. acs.orgosti.gov The mechanism of action in E. histolytica involves the reduction of the drug, which then forms adducts with key proteins like thioredoxin reductase, disrupting essential cellular functions. osti.govasm.org Research on 1-methyl-5-nitroimidazole carboxamides also confirmed their efficacy against E. histolytica. nih.gov

Trypanosoma cruzi : The agent of Chagas disease, T. cruzi, has been a target for nitroimidazole derivatives. wikipedia.org The most active compounds in this class are thought to act as thiol scavengers, particularly for trypanothione, which is crucial for the parasite's detoxification processes. wikipedia.org Studies on 5-nitroindazolinones, which are structurally related, suggest their trypanocidal activity is linked to their capacity to generate oxidative stress in the parasite. researchgate.net

Leishmania spp. : Leishmaniasis is another parasitic disease where nitroimidazoles have shown promise. nih.gov Lead compounds from the nitroimidazole class, such as DNDI-0690, have demonstrated consistent and potent in vitro activity against a range of Leishmania species that cause cutaneous leishmaniasis, including L. major, L. amazonensis, and L. tropica. nih.gov

| Compound/Analog Class | Pathogen | Key Finding | Reference |

|---|---|---|---|

| 1-methyl-5-nitroimidazole carboxamides (e.g., 8f, 8h) | Giardia lamblia | EC50 values as low as 1.6 µM, ~4-fold more potent than metronidazole. | nih.gov |

| Ornidazole | Trichomonas vaginalis | No resistance observed in 94 clinical isolates; 89% of isolates were susceptible. | ubc.ca |

| 1-methyl-5-nitroimidazole carboxamides | Entamoeba histolytica | Demonstrated efficacy, consistent with the known activity of 5-nitroimidazoles. | nih.gov |

| Megazol (a 5-nitroimidazole) | Trypanosoma cruzi | Acts as a potent thiol scavenger, particularly for trypanothione. | wikipedia.org |

| DNDI-0690 (nitroimidazole) | Leishmania spp. | Potent activity with EC50 values ranging from 0.29 to 18.3 µM across various species. | nih.gov |

Antibacterial Spectrum and Efficacy

The activity of 5-nitroimidazoles extends to specific types of bacteria, primarily those that thrive in anaerobic or microaerophilic environments.

Anaerobic Bacteria : Nitroimidazoles are widely used against anaerobic bacterial infections. wikipedia.org The analog Dimetridazole (B1670680) (1,2-Dimethyl-5-nitroimidazole) has shown activity against clinical isolates of Bacteroides fragilis, with a geometric mean Minimum Inhibitory Concentration (MIC) of 6.39 µM. medchemexpress.com It has also been shown to inhibit protein synthesis in cultures of Campylobacter jejuni. medchemexpress.com

Helicobacter pylori : Given that H. pylori is a microaerophilic bacterium, nitroimidazoles are a component of eradication therapies. nih.gov However, resistance to metronidazole is a growing problem. brieflands.com In response, new 5-nitroimidazole-based 1,3,4-thiadiazoles have been synthesized and tested. Several of these analogs showed strong activity against clinically isolated metronidazole-resistant H. pylori strains at concentrations where metronidazole itself was inactive. nih.govbrieflands.com

Staphylococcus epidermidis : S. epidermidis is a facultative anaerobe and a common cause of nosocomial infections, often associated with medical devices. nih.gov A review of the available scientific literature did not yield specific studies evaluating the efficacy of this compound or its direct analogs against S. epidermidis. Standard treatments for resistant S. epidermidis infections typically include agents like vancomycin. mdpi.com

Corynebacterium diphtheriae : The causative agent of diphtheria, C. diphtheriae, is an aerobic or facultatively anaerobic bacterium. nih.govcdc.gov Extensive searches of scientific databases did not reveal preclinical studies investigating the activity of this compound or related nitroimidazoles against this pathogen. Treatment for diphtheria primarily relies on antitoxin and antibiotics such as penicillin or erythromycin. wikipedia.org

| Compound/Analog | Bacterium | Key Finding | Reference |

|---|---|---|---|

| Dimetridazole | Bacteroides fragilis | Geometric mean MIC of 6.39 µM against 16 clinical isolates. | medchemexpress.com |

| 5-nitroimidazole-1,3,4-thiadiazole analogs | Helicobacter pylori (Metronidazole-resistant) | Several analogs showed strong activity (inhibition zone > 20 mm at 0.5 µg/disc). | nih.gov |

| This compound analogs | Staphylococcus epidermidis | No specific efficacy studies found in the reviewed literature. | N/A |

| This compound analogs | Corynebacterium diphtheriae | No specific efficacy studies found in the reviewed literature. | N/A |

Antitubercular Activity Investigations (Aerobic and Anaerobic Mycobacterium tuberculosis)

There is significant interest in nitroimidazoles as potential treatments for tuberculosis (TB). nih.gov The bacterium Mycobacterium tuberculosis can exist in different metabolic states within the host, including in hypoxic (anaerobic) environments like caseous granulomas. nih.gov

5-nitroimidazoles, such as metronidazole, are primarily active against M. tuberculosis only under anaerobic conditions. nih.govresearchgate.net This is because the reduction of the nitro group, which is necessary for drug activation, occurs efficiently in low-oxygen environments. docksci.com While this selective activity is promising for targeting dormant or latent TB, these compounds generally lack efficacy against aerobically growing bacilli. researchgate.net However, research has shown that structural modifications, such as the incorporation of a 2-position oxygen atom into a rigid 5-nitroimidazo-oxazine structure, can confer aerobic activity to the 5-nitroimidazole class. researchgate.net This suggests that analogs of this compound could potentially be designed to target both replicating (aerobic) and dormant (anaerobic) M. tuberculosis.

Antifungal Activity Evaluations

The imidazole (B134444) scaffold is a core component of many widely used antifungal agents (e.g., azoles), which typically work by inhibiting ergosterol (B1671047) biosynthesis. nih.govnih.gov Research into the specific antifungal properties of nitroimidazole derivatives is less extensive but has yielded some positive results. Studies on novel synthesized 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles showed they were effective against fungi with MIC values ranging from 3-25 µg/ml. researchgate.net Other research on 5-aminoimidazole-4-carbohydrazonamide derivatives demonstrated activity against Candida albicans and Candida krusei. nih.gov While these findings indicate that the 5-nitroimidazole scaffold can be a basis for developing antifungal agents, specific evaluations for this compound were not found in the reviewed literature.

Anticancer Research Potential

Beyond antimicrobial applications, the chemical properties of nitroimidazoles make them candidates for cancer therapy, particularly in conjunction with radiation.

Radiosensitization Properties in Hypoxic Tumor Cells

A significant challenge in radiotherapy is the presence of hypoxic (low-oxygen) cells within solid tumors, as these cells are more resistant to radiation-induced damage. nih.gov Nitroimidazoles have been extensively explored as hypoxic cell radiosensitizers. nih.govnih.gov Their mechanism is "oxygen-mimetic"; the electron-affinic nature of the nitroimidazole allows it to react with and "fix" radiation-induced DNA free radicals, a role normally played by oxygen. openmedscience.com This prevents the repair of DNA damage and enhances cell killing in the hypoxic tumor core. nih.gov

Both 2-nitroimidazole (B3424786) and 5-nitroimidazole analogs have demonstrated marked tumor radiosensitization capabilities in preclinical studies. acs.orgnih.gov The efficacy of these compounds as radiosensitizers is strongly linked to their electron affinity. nih.gov This property allows for the design of various analogs to optimize radiosensitizing effects while managing potential toxicity. nih.govnih.gov

General Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of various analogs of this compound has been investigated across a range of human cancer cell lines. These in vitro studies are crucial for determining the preliminary antitumor activity of these compounds and identifying which cancer types may be most susceptible to their effects. The primary measure of cytotoxicity in these studies is the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the concentration of a compound required to inhibit the growth of or kill 50% of the cancer cells, respectively.

Research into N-alkyl-nitroimidazole compounds has demonstrated their cytotoxic capabilities against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.comresearchgate.net One study reported that N-alkyl nitroimidazoles exhibited an LC50 as low as 16.7 µM in MDA-MB-231 breast tumor cells. openmedicinalchemistryjournal.com In the same study, the LC50 in normal Vero kidney cells was found to be around 30 µM, suggesting some level of selectivity for cancer cells. openmedicinalchemistryjournal.com It was also observed that the length of the substituted N-alkyl chain on the imidazole ring influences the antitumor activity in A549 lung cells. openmedicinalchemistryjournal.com Specifically, increasing the length of the N-alkyl chain resulted in a decrease in antitumor activity against A549 cancer cells. scilit.com For instance, N-methyl-nitroimidazole and N-ethyl-nitroimidazole showed greater cytotoxic activity against both breast and lung cancer cell lines compared to analogs with longer alkyl chains. openmedicinalchemistryjournal.com

Table 1: Cytotoxic Activity of N-Alkyl-Nitroimidazole Analogs

| Compound | MDA-MB-231 (Breast Adenocarcinoma) LC50 (µM) | A549 (Lung Carcinoma) LC50 (µM) |

|---|---|---|

| N-methyl-nitroimidazole | 16.67 ± 2.3 | 17.00 ± 1.7 |

| N-ethyl-nitroimidazole | 17.33 ± 2.1 | 14.67 ± 2.5 |

Data sourced from in vitro studies. openmedicinalchemistryjournal.com

Further investigations into new 4-nitroimidazole (B12731) derivatives have expanded the scope of their cytotoxic evaluation to include other cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and DU145 (prostate cancer). arkat-usa.org In one study, eighteen different 4-nitroimidazole analogs were assessed for their antiproliferative effects. arkat-usa.org Among these, compounds designated as 5f and 5k were identified as the most potent agents against the MCF-7 cell line, with an IC50 value of 1.0 µg/mL. arkat-usa.org Meanwhile, compounds 5d and 5m demonstrated cytotoxic effects on PC3 and DU145 prostate cancer cell lines, with IC50 values of 4.0 µg/mL and 5.0 µg/mL, respectively. arkat-usa.org

Table 2: Cytotoxic Activity of Selected 4-Nitroimidazole Derivatives

| Compound | MCF-7 (Breast Cancer) IC50 (µg/mL) | PC3 (Prostate Cancer) IC50 (µg/mL) | DU145 (Prostate Cancer) IC50 (µg/mL) |

|---|---|---|---|

| 5f | 1.0 | Not Reported | Not Reported |

| 5k | 1.0 | Not Reported | Not Reported |

| 5d | Not Reported | 4.0 | Not Reported |

| 5m | Not Reported | Not Reported | 5.0 |

Data represents the most potent compounds from a larger series of analogs. arkat-usa.org

Additionally, a study on 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole moiety investigated their intrinsic cytotoxicity on four different cancer cell lines: Raji (Burkitt's lymphoma), K562 (chronic myelogenous leukemia), Fen (B-cell lymphoma), and HeLa (cervical cancer). The results indicated that these compounds possessed moderate to good cytotoxic activity against these cell lines. semanticscholar.org

Collectively, these preclinical findings underscore the potential of this compound analogs as a class of compounds with broad-spectrum cytotoxic effects against various cancer cell lines. The variations in potency observed with different structural modifications, such as the length of an N-alkyl chain or other substitutions, highlight the importance of structure-activity relationship studies in optimizing the anticancer efficacy of these molecules.

Molecular and Cellular Mechanisms of Action for 1,4 Dimethyl 5 Nitroimidazole and Its Derivatives

Reductive Bioactivation Processes of the Nitro Group

The selective toxicity of 5-nitroimidazoles against anaerobic organisms is largely attributed to the unique low redox potential environment within these cells, which facilitates the reduction of the nitro group—a process less likely to occur in aerobic, mammalian cells. This reductive activation is a prerequisite for the compound's cytotoxic effects. nih.gov

The bioactivation of 5-nitroimidazoles is a stepwise process initiated by the transfer of an electron to the nitro group, resulting in the formation of a nitro-radical anion. plos.org This highly reactive intermediate can undergo further reduction. A four-electron reduction of the nitro group leads to the formation of a hydroxylamine (B1172632) derivative, which is considered a key reactive intermediate. nih.govnih.gov

This hydroxylamine is susceptible to nucleophilic attack, particularly at the C4 position of the imidazole (B134444) ring. nih.govnih.gov This can lead to the formation of electrophilic metabolites that are capable of covalently binding to cellular macromolecules. nih.gov Studies have shown that this covalent binding occurs with the loss of the proton at the C4 position. nih.gov The process can ultimately lead to the formation of a stable, non-reactive 5-aminoimidazole adduct. plos.org

Table 1: Key Reactive Intermediates in 5-Nitroimidazole Bioactivation

| Intermediate | Formation Process | Role in Cytotoxicity |

| Nitro-radical anion | One-electron reduction of the nitro group. plos.org | Highly reactive species that can participate in redox cycling. |

| Hydroxylamine derivative | Four-electron reduction of the nitro group. nih.govnih.gov | A key intermediate leading to the formation of electrophilic species. |

| Electrophilic metabolites | Arise from the hydroxylamine derivative. nih.gov | Covalently bind to and damage cellular macromolecules like DNA and proteins. nih.gov |

The reduction of the nitro group is not a spontaneous event but is catalyzed by specific enzymes within susceptible organisms. A major class of enzymes involved are nitroreductases . digitellinc.comnih.gov These enzymes, often flavoproteins, utilize cofactors such as flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) and reducing agents like NADH or NADPH to catalyze the reduction of the nitro group. nih.gov

In many anaerobic bacteria and some protozoa, low-potential electron transport proteins such as ferredoxin and flavodoxin play a crucial role. nih.govmdpi.com These proteins, which are part of the organism's normal metabolic pathways (e.g., pyruvate metabolism), have a sufficiently low redox potential to donate electrons to the 5-nitroimidazole, initiating its activation. mdpi.comnih.gov The enzyme pyruvate:ferredoxin oxidoreductase (PFOR) is often implicated in reducing ferredoxin, which in turn reduces the nitroimidazole. mdpi.comnih.gov

Other enzymes, such as thioredoxin reductase, have also been identified as being capable of reducing 5-nitroimidazoles, expanding the range of cellular systems that can activate these compounds. plos.orgresearchgate.net

Table 2: Enzymes Involved in 5-Nitroimidazole Reduction

| Enzyme/Protein | Cofactor/Electron Source | Organism Type |

| Nitroreductases (e.g., NfsA, NfsB) | FMN/FAD, NAD(P)H nih.gov | Bacteria digitellinc.comnih.gov |

| Ferredoxin/Flavodoxin | Pyruvate:ferredoxin oxidoreductase (PFOR) mdpi.comnih.gov | Anaerobic bacteria, Protozoa nih.govmdpi.com |

| Thioredoxin Reductase | FAD/FMN plos.org | Protozoa, various organisms plos.orgresearchgate.net |

| Hydrogenase 1 | Ferredoxin, FAD, FMN nih.gov | Clostridium pasteurianum nih.gov |

Interactions with Cellular Macromolecules and Metabolic Pathways

Once activated, the reactive intermediates of 1,4-Dimethyl-5-nitroimidazole and its derivatives can interact with and damage a variety of critical cellular components, leading to cell death.

A primary target of activated 5-nitroimidazoles is DNA. The reactive metabolites can covalently bind to DNA, forming adducts that disrupt the helical structure and lead to strand breakage. wikilectures.eu This damage inhibits DNA replication and repair mechanisms, ultimately preventing the synthesis of new DNA. oup.comyoutube.com The interaction is significant enough to cause the degradation of existing DNA in some organisms. oup.com

The formation of these DNA adducts is a key component of the cytotoxic mechanism. nih.govnih.gov While DNA is a major target, the effect on RNA synthesis appears to be less direct. Some studies have shown that while DNA synthesis is significantly inhibited, RNA synthesis remains largely unaffected by certain 5-nitroimidazole drugs. oup.com However, damage to the DNA template could indirectly affect transcription. Damage to DNA by these compounds can block the progression of RNA polymerase, thereby interfering with transcription and gene expression. nih.gov

The activity of 5-nitroimidazole derivatives is not limited to nucleic acids. Certain fused nitroimidazole drugs, such as delamanid (B1670213) and pretomanid (B1679085), have been shown to possess a dual mechanism of action that includes the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov Mycolic acids are crucial long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a protective barrier. eurekaselect.compatsnap.com The inhibition of their synthesis compromises the integrity of this cell wall, contributing to the bactericidal effect. frontiersin.orgnih.gov This mechanism highlights how modifications to the core nitroimidazole structure can result in novel interactions with specific biosynthetic pathways.

Emerging evidence suggests that 5-nitroimidazoles can also interfere with cellular energy metabolism. Some studies have indicated that certain 5-nitroimidazole derivatives can inhibit mitochondrial respiration. nih.gov Specifically, they have been shown to affect oxygen uptake by acting at the level of NADH oxidation, which is a critical early step in the electron transport chain. nih.gov By disrupting the flow of electrons, these compounds can impair the generation of the proton gradient necessary for ATP synthesis via oxidative phosphorylation, thereby depleting the cell's primary energy source. biomol.comwikipedia.org

Induction of Oxidative Stress and Lipid Peroxidation

The mechanism of action for 5-nitroimidazoles is intrinsically linked to the generation of oxidative stress. This process begins when the inactive prodrug enters a target cell and its nitro group is reduced. This reduction, catalyzed by cellular oxidoreductases, involves the transfer of a single electron to the nitro group, forming a nitro radical anion nih.gov.

Under aerobic conditions, this radical anion is unstable and can rapidly transfer the electron to molecular oxygen, regenerating the parent nitroimidazole compound and producing a superoxide radical (O₂⁻) nih.gov. This process is known as a "futile cycle" of reduction and re-oxidation. The resulting superoxide can then be converted by cellular enzymes, such as superoxide dismutase, into hydrogen peroxide (H₂O₂) nih.gov. The accumulation of these reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress frontiersin.org.

This excess of ROS can inflict widespread damage on vital cellular components. Lipids, particularly the polyunsaturated fatty acids within cell membranes, are highly susceptible to attack by ROS, initiating a chain reaction known as lipid peroxidation. This process can compromise the integrity and fluidity of cellular and organellar membranes, leading to loss of function researchgate.net. The oxidative damage extends to other macromolecules; proteins can be oxidized, leading to denaturation and loss of enzymatic activity, and DNA can suffer oxidative lesions, such as single- and double-strand breaks, which are highly cytotoxic frontiersin.orgresearchgate.net.

| Biomolecule | Type of Oxidative Damage | Consequence |

| Lipids | Peroxidation of polyunsaturated fatty acids | Compromised membrane integrity and fluidity |

| Proteins | Oxidation of amino acid residues | Denaturation, loss of function, enzyme inactivation |

| DNA | Single and double-strand breaks, base modification (e.g., 8-oxodeoxyguanosine) | Genotoxicity, cytotoxicity, inhibition of replication |

This table summarizes the types of damage inflicted on key cellular macromolecules as a result of the oxidative stress induced by the reductive activation of 5-nitroimidazoles.

Alterations in Cellular Morphology and Organelle Integrity

The biochemical damage caused by oxidative stress and cytotoxic intermediates manifests in observable changes to cellular structure and organelle health. Studies on related 5-nitroimidazoles, such as metronidazole (B1676534), have documented significant morphological alterations in various cell types upon exposure.

Observed morphological changes include:

Cell Shape and Size: Cells may lose their typical morphology, adopting a more rounded shape or undergoing significant elongation into filamentous forms mdpi.comresearchgate.net.

Membrane Integrity: Damage to the plasma membrane can lead to blebbing and the formation of vesicles on the cell surface researchgate.net.

Cytoplasmic Changes: The cytoplasm may appear dissolved, with an increase in vacuolization (the formation of large, membrane-bound sacs) researchgate.netmdpi.com.

Organelles, particularly mitochondria, are primary targets of nitroimidazole-induced toxicity. As the main sites of cellular respiration, mitochondria are vulnerable to ROS and can also be a source of them mdpi.commdpi.com. Several antibiotics have been shown to induce mitochondrial dysfunction, leading to overproduction of ROS and oxidative damage researchgate.net. This can result in mitochondrial swelling, disruption of the mitochondrial membrane potential, and the uncoupling of oxidative phosphorylation, which cripples the cell's primary energy production pathway nih.gov.

The nucleus is also affected. The DNA damage induced by the drug's reactive intermediates can lead to nuclear disorganization and deformation researchgate.net. The collective damage to membranes, mitochondria, the nucleus, and other cellular components ultimately disrupts cellular homeostasis and can trigger programmed cell death pathways.

| Cell/Organism Type | Compound | Observed Morphological/Organellar Alterations |

| Giardia lamblia | Metronidazole | Cell rounding, plasma membrane blebbing, deformed nuclei, cytoplasmic vacuolization researchgate.net |

| Clostridioides difficile | Metronidazole | Elongation of bacterial cells into filaments mdpi.com |

| Murine Spermatozoa | Metronidazole | Severe abnormalities in head and flagellum morphology nih.gov |

| Rabbit Corneal Epithelium | Metronidazole | Cell loss and morphological changes at concentrations ≥3.0 mg/ml nih.gov |

| Mouse Hepatocytes | Diacetylcurcumin-Metal Derivatives | Disorganized cellular structure, increased vacuolization, cell degeneration/necrosis mdpi.com |

This table presents a summary of documented morphological and organellar changes in various cells and organisms exposed to the related 5-nitroimidazole, metronidazole, or other compounds causing similar cellular stress.

Hypoxia-Selective Drug Activation

A defining characteristic of this compound and related compounds is their selective activation and cytotoxicity under hypoxic (low oxygen) conditions. This property is crucial for their efficacy against anaerobic pathogens and as radiosensitizers for treating hypoxic tumors nih.govnih.gov.

The mechanism of this selectivity is directly tied to the "futile cycle" described previously. In well-oxygenated (normoxic) tissues, the nitro radical anion formed by the initial one-electron reduction is immediately re-oxidized back to the parent compound by molecular oxygen nih.govmdpi.com. This redox cycling prevents the accumulation of the radical and its subsequent conversion into more toxic products, thus protecting normal, oxygenated cells from damage.

In contrast, under hypoxic conditions, the scarcity of oxygen allows the nitro radical anion to persist for a longer duration. This enables it to undergo further, irreversible reduction steps, ultimately forming highly reactive and cytotoxic species such as nitroso and hydroxylamine derivatives nih.gov. These reduced intermediates are potent electrophiles that can covalently bind to cellular macromolecules, including DNA and proteins acs.org. The formation of these adducts disrupts their normal function, leading to DNA strand breaks, inhibition of DNA repair enzymes, and ultimately, cell death nih.gov. This hypoxia-dependent bioactivation ensures that the drug's most potent cytotoxic effects are localized to the low-oxygen environments characteristic of anaerobic infections and solid tumors.

Steps in Hypoxia-Selective Activation of 5-Nitroimidazoles

| Step | Cellular Condition | Reaction | Outcome |

| 1. Initial Reduction | Both Normoxic & Hypoxic | R-NO₂ + e⁻ → [R-NO₂]⁻• | Formation of nitro radical anion. |

| 2a. Re-oxidation | Normoxic (O₂ present) | [R-NO₂]⁻• + O₂ → R-NO₂ + O₂⁻• | Parent drug is regenerated; futile cycle produces superoxide. Low net activation. |

| 2b. Further Reduction | Hypoxic (O₂ absent) | [R-NO₂]⁻• + e⁻ → R-NO | Formation of highly reactive nitroso derivative. |

| 3. Cytotoxicity | Hypoxic | R-NO and other reduced species bind to DNA and proteins. | Macromolecular damage, leading to cell death. |

This table outlines the differential fate of the 5-nitroimidazole compound under normoxic versus hypoxic conditions, explaining the basis for its selective toxicity.

Structure Activity Relationship Sar Studies of 1,4 Dimethyl 5 Nitroimidazole Analogs

Influence of Substituent Position on Bioactivity and Mutagenicity

The arrangement of substituents on the nitroimidazole core is a primary determinant of the compound's interaction with biological targets and its potential for causing DNA damage. Key structural features, such as the location of the nitro group and the placement of methyl and other functional groups, have been systematically studied to delineate their impact.

The position of the nitro group on the imidazole (B134444) ring—either at carbon-4 (C-4) or carbon-5 (C-5)—dramatically alters the biological and toxicological properties of the molecule. nih.govresearchgate.net This distinction is fundamental to the SAR of this class of compounds.

Generally, 1-alkyl-5-nitroimidazoles are associated with potent antitrichomonal activity. acs.org However, this configuration is also frequently linked to mutagenic and genotoxic effects. nih.govnih.govscielo.br Conversely, shifting the nitro group to the C-4 position often results in a significant reduction or elimination of genotoxicity. nih.govnih.govscielo.br For instance, studies comparing nitroimidazole analogs found that those with a 4-nitro configuration were not genotoxic, unlike their 5-nitro counterparts which exhibited moderate to high genotoxicity. nih.gov

In the context of antitubercular activity, the nitro group's position is a critical determinant for activity under different oxygen conditions. The 4-nitroimidazole (B12731) class, exemplified by compounds like PA-824, is active against Mycobacterium tuberculosis (Mtb) under both aerobic and anaerobic conditions. nih.govresearchgate.net In contrast, 5-nitroimidazoles, such as metronidazole (B1676534), are typically active only against anaerobic Mtb. nih.govresearchgate.net This difference in activity spectrum highlights a clear distinction in the mechanism of action dictated by the nitro group's location. nih.gov Interestingly, movement of the nitro group from the 4-position to the 5-position on the imidazole ring can also significantly change the chemical reactivity of the compounds. nih.gov

| Feature | 4-Nitroimidazole Analogs | 5-Nitroimidazole Analogs | Source(s) |

| Antitubercular Activity | Active under aerobic and anaerobic conditions | Primarily active under anaerobic conditions | nih.gov, researchgate.net |

| Genotoxicity/Mutagenicity | Generally lower or non-genotoxic | Often associated with higher genotoxicity | nih.gov, nih.gov, scielo.br |

| Antitrichomonal Activity | Can be active | Generally potent | acs.org |

The presence and position of methyl groups on the nitroimidazole ring further modulate the compound's bioactivity and mutagenicity.

C-1 Methyl Group: The alkyl group at the N-1 position is a common feature in bioactive nitroimidazoles. In 1,4-dimethyl-5-nitroimidazole, this group is a methyl substituent.

C-2 Methyl Group: A methyl group at the C-2 position has a notable influence on mutagenicity, often in conjunction with the nitro group's position. Studies have shown that 5-nitroimidazole derivatives with an additional methyl group at the C-2 position displayed lower mutagenicity than metronidazole. mdpi.com However, other research indicates that in the presence of a C-2 methyl group, the position of the nitro group (C-4 vs. C-5) may have less influence on the genotoxic activity. nih.govnih.govscielo.br This suggests a complex interplay between the substituents at these two positions.

C-4 Methyl Group: In this compound, the methyl group is at the C-4 position. Placing a substituent at the C-4 position of a 5-nitroimidazole ring has been explored as a strategy to reduce mutagenicity. nih.gov This modification can lead to a dramatic reduction in mutagenic potential while retaining moderate antitrichomonal activity. nih.gov For example, the compound 1,2-dimethyl-4-(2-hydroxyethyl)-5-nitroimidazole retained good antitrichomonal activity while possessing only 4% of the mutagenicity of metronidazole. nih.gov

Beyond methyl groups, the introduction of other substituents can fine-tune the properties of nitroimidazole analogs.

Hydroxyethyl (B10761427) Group: The 1-(β-hydroxyethyl) side chain is a common feature in many active nitroimidazoles, including the well-known drug metronidazole (1-(β-hydroxyethyl)-2-methyl-5-nitroimidazole). acs.org The introduction of a hydroxyethyl group at the C-4 position of a 1,2-dimethyl-5-nitroimidazole scaffold has been shown to produce a compound with significantly reduced mutagenicity but good antitrichomonal activity. nih.gov

Halogenated Groups: The incorporation of halogen atoms, such as fluorine or chlorine, can increase genotoxicity. nih.govnih.gov Fluorinated compounds have been observed to exhibit higher genotoxicity, regardless of the positions of the methyl (C-2) or nitro (C-4 or C-5) groups. nih.govnih.govscielo.br However, in some specific analogs, such as those with N-CH2OHCH2F or N-CH2OHCH2Cl side chains, the fluorine atom did not appear to influence genotoxicity. nih.govnih.gov

Phenyl and Lipophilic Groups: In the realm of antitubercular 4-nitroimidazoles, a lipophilic side chain (like a trifluoromethoxybenzyl ether) is a key determinant for both aerobic and anaerobic activity. nih.govresearchgate.net Removing this side chain leads to a complete loss of activity. nih.gov Conversely, adding a similar lipophilic tail to 5-nitroimidazoles does not confer aerobic activity and can even decrease anaerobic activity, marking a clear SAR distinction between the two series. nih.gov

Correlation Between Molecular Structure and Specific Biological Activities

The structural features discussed above correlate directly with the compound's effectiveness against specific pathogens.

Antitrichomonal Activity: Potent antitrichomonal activity is strongly associated with the 1-alkyl-5-nitroimidazole nucleus. acs.org The activity is also heavily influenced by the compound's partition coefficient. acs.org Structural modifications that reduce mutagenicity, such as adding a substituent at the C-4 position, can sometimes lower in vitro antitrichomonal activity, but in certain cases, a favorable balance is achieved, resulting in compounds with moderate activity and low mutagenicity. nih.gov

Antitubercular Activity: A clear SAR has been established for antitubercular nitroimidazoles. For 4-nitroimidazoles, key determinants for aerobic activity include the presence of a bicyclic oxazine (B8389632) ring, a lipophilic tail, and a 2-position oxygen atom. nih.govresearchgate.net The 5-nitroimidazole series does not follow the same rules; simply adding these structural elements does not typically confer aerobic activity. nih.govresearchgate.net However, incorporating a 2-position oxygen atom into a rigid 5-nitroimidazo-oxazine structure was shown to provide the first 5-nitroimidazole with aerobic activity against Mtb. nih.gov

Antiparasitic (Trypanocidal) Activity: Research on nitroimidazoles for activity against Trypanosoma cruzi has shown that structural modifications can yield compounds with trypanocidal effects but without genotoxicity. nih.govnih.gov These studies reinforce the idea that the nitro group is not solely responsible for the toxic effects and that careful selection of substituents and their positions (e.g., NO2 at C-4 and CH3 at C-2) can lead to safer antiparasitic agents. nih.govnih.govscielo.br

| Biological Activity | Key Structural Features | Source(s) |

| Antitrichomonal | 1-alkyl-5-nitroimidazole nucleus; optimal partition coefficient. | acs.org |

| Antitubercular (Aerobic) | 4-nitroimidazole core; bicyclic oxazine; lipophilic tail; 2-position oxygen. | nih.gov, researchgate.net |

| Antiparasitic (Trypanocidal) | Can be achieved with non-genotoxic scaffolds (e.g., 4-NO2, 2-CH3 configuration). | nih.gov, nih.gov |

Development of Non-Mutagenic Nitroimidazole Prototypes through Structural Modification

Several successful strategies have been employed to develop non-mutagenic prototypes:

Shifting the Nitro Group: As detailed previously, moving the nitro group from the C-5 to the C-4 position is a highly effective strategy for reducing or eliminating genotoxicity. nih.govnih.govscielo.br

Substitution at C-4: Incorporating a substituent at the C-4 position of the 5-nitroimidazole ring has been shown to dramatically reduce mutagenicity while in some cases retaining useful antitrichomonal activity. nih.gov

Incorporation of Oxidisable Groups: A second approach involves incorporating readily oxidizable moieties, such as gallate derivatives, into the molecule. nih.gov This strategy led to the development of a very weakly mutagenic but active antitrichomonal agent. nih.gov

These studies collectively demonstrate that through rational structural modification, it is possible to design new nitroimidazole-based compounds that retain potent biological activity against various pathogens without the liability of mutagenicity. nih.govnih.gov This contributes to the future search for new and safer therapeutic prototypes. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 1,4 Dimethyl 5 Nitroimidazole

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of 1,4-dimethyl-5-nitroimidazole. These calculations help in understanding the molecule's intrinsic properties, such as its stability, reactivity, and electrochemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. irjweb.com The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

These orbital energies can be correlated with redox potentials, which measure the tendency of a molecule to be oxidized or reduced. wuxibiology.com Oxidation involves the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. Theoretical calculations can thus predict the electrochemical properties of this compound and its derivatives, which is crucial for applications where electron transfer processes are important, such as in the development of radiosensitizers for cancer therapy. nih.gov

| Compound Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

|---|---|---|---|---|

| Generic Imidazole (B134444) Derivative | B3LYP/6-311+G(d,p) | -6.297 | -1.810 | 4.487 |

| Rhenium(I) Imidazole Complex (R5) | DFT/B3LYP/6-311++G(d,p) | -6.543 | -2.846 | 3.697 |

| Rhenium(I) Imidazole Complex (R1) | DFT/B3LYP/6-311++G(d,p) | -6.639 | -2.583 | 4.056 |

This table is illustrative and shows data for related imidazole compounds to demonstrate the outputs of quantum-chemical calculations. Data sourced from studies on various imidazole derivatives. irjweb.comnih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique is particularly useful for exploring the interactions between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. nih.gov MD simulations provide a dynamic view of the binding process, revealing the stability of the ligand-receptor complex, conformational changes that may occur upon binding, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction. researchgate.net

The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. This complex is then placed in a simulated physiological environment, typically a box of water molecules with ions to mimic biological conditions. nih.gov The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a specific period, often ranging from nanoseconds to microseconds. frontiersin.org

Analysis of the MD trajectory can yield valuable information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD value suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid during the simulation.

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds between the ligand and the receptor, which are often crucial for binding affinity.

For example, studies on other 4-nitroimidazole (B12731) analogues have used MD simulations of up to 200 nanoseconds to demonstrate stable interactions with target proteins like tyrosine kinase-3, confirming strong binding affinity and identifying favorable hydrophobic interactions within the active site. researchgate.net Such simulations are critical for validating docking results and providing a more realistic understanding of the ligand's behavior at the target site. ajchem-a.com

In Silico Screening and Drug Design for Nitroimidazole Derivatives

In silico screening and computer-aided drug design (CADD) are essential strategies for accelerating the discovery of new therapeutic agents. frontiersin.org These methods are widely applied to nitroimidazole scaffolds to explore their potential against various diseases, including cancer and infectious diseases. researchgate.netresearchgate.netnih.gov The process typically involves several stages, starting with a library of virtual compounds.

For this compound, a drug design campaign would involve creating a virtual library of derivatives by modifying its structure—for instance, by adding different functional groups at various positions. This library would then be subjected to a hierarchical screening process:

Molecular Docking: This is a primary screening tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Each derivative in the virtual library is "docked" into the active site of a specific biological target. The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Compounds with the best docking scores are selected for further analysis.

ADME/T Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates from docking are predicted using computational models. This step is crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. researchgate.net

Refinement with MD Simulations: As described in the previous section, the top-ranked compounds with good ADME profiles are then subjected to MD simulations to verify the stability of their interaction with the target protein. researchgate.net

This virtual screening funnel allows researchers to prioritize a small number of the most promising derivatives for chemical synthesis and subsequent in vitro biological evaluation, saving considerable time and resources. researchgate.netresearchgate.net

Proton Transfer Dynamics and Tautomeric Studies

Proton transfer is a fundamental chemical process, and tautomerism—the relocation of a proton between two sites in a molecule—is a common phenomenon in heterocyclic compounds like imidazoles. researchgate.net In a typical imidazole ring with a hydrogen atom on one of the nitrogens, tautomerism can occur, where the proton shifts between the N1 and N3 positions. researchgate.net

However, in the case of this compound, the situation is distinct. The presence of a methyl group on the N1 nitrogen atom structurally prevents the classical N1-H ↔ N3-H tautomeric equilibrium that is observed in N-unsubstituted imidazoles. This methylation locks the imidazole core into a single tautomeric form.

Furthermore, while intramolecular proton transfer to form a stable tautomer is blocked, studies can explore excited-state intramolecular proton transfer (ESIPT) if a suitable proton-donating group were attached to the molecule. nih.gov Additionally, computational methods can model intermolecular proton transfer dynamics between the molecule and its environment, such as water or residues in a protein's active site, which can be a critical step in many enzymatic reactions. soton.ac.uk

Metabolism and Pharmacokinetics of 1,4 Dimethyl 5 Nitroimidazole in Biological Systems

Biotransformation Pathways (e.g., reduction to amino derivatives, hydroxylation, glucuronidation)

The biotransformation of 1,4-dimethyl-5-nitroimidazole occurs through several key pathways, with the reduction of the 5-nitro group being a central mechanism. This process is highly dependent on the oxygen tension of the environment, being favored under anaerobic or hypoxic conditions. nih.gov In addition to reduction, oxidative pathways, primarily hydroxylation, play a significant role in its metabolism within the host.

Nitroreduction Pathway: This is a critical activation pathway for 5-nitroimidazoles. oup.com In anaerobic microorganisms, the nitro group undergoes a stepwise reduction. Initially, it is reduced to a nitroso-radical anion. nih.govnih.gov This highly reactive intermediate is considered responsible for the compound's biological activity. nih.govplos.org Further reduction can lead to other intermediates or, through a six-electron reduction, to the formation of a stable, non-toxic amino derivative (5-amino-1,2-dimethylimidazole). nih.govnih.gov This conversion to the amino form is considered a detoxification or inactivation pathway. oup.com Another reductive transformation observed in susceptible anaerobic bacteria is the formation of an azo-dimer. nih.govnih.gov

Oxidative Pathways: In the host, particularly in the liver, this compound undergoes oxidative metabolism. The primary oxidative pathway is the hydroxylation of one of the methyl groups. nih.govfrontiersin.org Studies on the closely related compound dimetridazole (B1670680) (1,2-dimethyl-5-nitroimidazole) show that hydroxylation of the 2-methyl group is a major metabolic route, forming a hydroxymethyl derivative. nih.govfrontiersin.orgfao.org This metabolite can be further oxidized to a carboxylic acid derivative. fao.org N-demethylation has also been identified as a minor pathway. nih.govfrontiersin.org Following hydroxylation, the resulting metabolites can undergo conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion, a common pathway for hydroxylated drug metabolites. plos.org

| Pathway | Key Transformation | Resulting Products | Biological Significance |

| Nitroreduction | Reduction of the 5-nitro group | Nitroso-radical anion, Azo-dimer, Amino derivative | Activation to toxic intermediates or detoxification to inactive amine |

| Hydroxylation | Oxidation of a methyl group | Hydroxymethyl derivative | Formation of major, often still active, metabolites |

| Further Oxidation | Oxidation of the hydroxymethyl group | Carboxylic acid derivative | Further biotransformation for excretion |

| N-Demethylation | Removal of a methyl group | N-demethylated metabolite | Minor metabolic pathway |

| Conjugation | Addition of glucuronic acid | Glucuronide conjugates | Increased water solubility for renal excretion |

Identification and Characterization of Major Active and Inactive Metabolites

Research has led to the identification of several key metabolites of this compound and its analogs. These metabolites vary in their biological activity, with some being active intermediates and others representing detoxification products.

Active Metabolites:

2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI): This is a principal active metabolite formed via hydroxylation of the methyl group at the 2-position of dimetridazole. nih.govfrontiersin.orgresearchgate.net Studies show that the concentration of HMMNI can exceed that of the parent compound in various tissues. nih.govfrontiersin.org Its mutagenic potential is dependent on the reduction of its 5-nitro group. europa.eu

Nitroso-Radical Anion: This is a short-lived, highly reactive intermediate formed during the initial stages of nitroreduction in anaerobic environments. nih.govnih.gov It is believed to be a key cytotoxic agent. nih.gov

Inactive Metabolites:

5-Amino-1,2-dimethylimidazole: This metabolite results from the complete reduction of the nitro group. nih.gov Its formation prevents the generation of toxic intermediates and is considered a mechanism of drug inactivation and microbial resistance. nih.govnih.govoup.com

2-Methyl-5-nitroimidazole (2-MNI): Identified as a trace metabolite, this compound results from N-demethylation. nih.govfrontiersin.org

| Metabolite | Parent Compound (Analog) | Pathway | Activity Status |

| 2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | Dimetridazole | Hydroxylation | Active |

| 5-Amino-1,2-dimethylimidazole | Dimetridazole | Nitroreduction | Inactive |

| 5,5'-azobis-(1,2-dimethylimidazole) | Dimetridazole | Nitroreduction | Intermediate |

| 2-Methyl-5-nitroimidazole (2-MNI) | Dimetridazole | N-Demethylation | Minor Metabolite |

| N-(2-hydroxyethyl)-oxamic acid and Acetamide | Metronidazole (B1676534) | Nitroreduction & Ring Fission | Inactive (Excretory) |

Role of Host and Microbial Enzymes in Metabolism

The metabolism of this compound is a collaborative effort between host and microbial enzyme systems. The local environment (aerobic vs. anaerobic) dictates which enzymes play the primary role.

Microbial Enzymes: In anaerobic environments, microbial enzymes are paramount.

Nitroreductases: These enzymes are crucial for the activation or inactivation of 5-nitroimidazoles. In susceptible anaerobic bacteria like Bacteroides fragilis, a specific 5-nitroimidazole reductase, potentially encoded by nim genes, catalyzes the reduction of the nitro group. nih.govnih.gov In other organisms, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductase (NR) 1 are involved in the reductive activation that leads to toxic intermediates. dovepress.comnih.gov

Detoxifying Reductases: Conversely, some microbial enzymes, like NR2 in Giardia lamblia, can fully reduce the nitro group to the inert amino derivative, serving as a detoxification mechanism. nih.gov Oxygen-insensitive nitroreductases found in facultative anaerobes can also perform this inactivation step. oup.com

| Enzyme System | Location | Role | Key Enzymes |

| Host Enzymes | Liver | Oxidative Metabolism (Hydroxylation) | Cytochrome P450 (e.g., CYP2A family) |

| Microbial Enzymes | Anaerobic Microorganisms | Reductive Activation & Inactivation | 5-Nitroimidazole Reductase (nim genes), Pyruvate:ferredoxin oxidoreductase (PFOR), Nitroreductase (NR) 1 & 2 |

Distribution in Tissues and Cellular Uptake Mechanisms

The physicochemical properties of this compound, being a relatively small and lipophilic molecule, influence its distribution throughout the body and its entry into cells.

Distribution in Tissues: Following administration, the compound and its metabolites are rapidly and widely distributed in tissues. nih.govfrontiersin.org Studies on the analog dimetridazole show its presence in muscle, sebum (skin/fat), and other tissues. nih.govfrontiersin.orgfao.org Due to its lipid solubility, the compound and its hydroxylated metabolite (HMMNI) tend to have longer residence times in fatty tissues like sebum. nih.goveuropa.eu The concentration of the HMMNI metabolite often exceeds that of the parent drug in tissues such as muscle. nih.govfrontiersin.org

Cellular Uptake Mechanisms: The primary mechanism for the entry of small nitroimidazole compounds into both host and microbial cells is believed to be passive diffusion across the cell membrane. nih.gov This process is driven by a concentration gradient. Once inside anaerobic microorganisms, the rapid enzymatic reduction of the compound to its intermediates maintains a low intracellular concentration of the parent drug, thereby sustaining the concentration gradient and driving further uptake. nih.gov While diffusion is the main route, the uptake of some nitroimidazoles has been observed to be oxygen-dependent and can vary by cell type, suggesting that factors beyond simple diffusion may play a role. nih.govsnmjournals.org

Mechanisms of Acquired Resistance to 1,4 Dimethyl 5 Nitroimidazole and Other Nitroimidazoles

Genetic Determinants of Resistance (e.g., nim genes in bacteria)

A primary mechanism of acquired resistance to 5-nitroimidazoles in anaerobic bacteria is mediated by a specific family of genes known as nim genes. nih.govnih.gov These genes encode nitroimidazole reductases, which are enzymes that play a central role in drug inactivation. mcmaster.caresearchgate.net To date, at least eleven distinct nim genes have been identified, designated nimA through nimK. researchgate.netnih.gov

The resistance conferred by nim genes stems from their ability to alter the metabolic pathway of the nitroimidazole compound. oup.com Nitroimidazoles are prodrugs that require the reduction of their nitro group to form cytotoxic nitroso radicals, which are responsible for their antimicrobial activity. oup.commdpi.com The enzymes produced by nim genes, however, catalyze a 2-electron reduction of the nitro group, converting the 5-nitroimidazole compound directly into a non-toxic 5-aminoimidazole derivative. oup.comnih.govherts.ac.uk This process bypasses the formation of the toxic radical intermediates, effectively neutralizing the drug's bactericidal potential. oup.comnih.gov

The prevalence and spread of nim genes are significant concerns. They have been identified in a variety of anaerobic genera, most notably within the Bacteroides fragilis group. nih.govresearchgate.net Furthermore, these genes are often located on mobile genetic elements such as plasmids and insertion sequences (IS), which facilitates their transfer between bacteria and contributes to the dissemination of resistance. nih.govresearchgate.netresearchgate.net

| Gene | Function | Associated Organisms (Primarily) |

| nimA-K | Encodes a nitroimidazole reductase that inactivates 5-nitroimidazole drugs. | Bacteroides spp. and other anaerobes. researchgate.netoup.com |

Alterations in Nitroreductase Activity or Expression

The antimicrobial action of nitroimidazoles is critically dependent on their activation by microbial nitroreductases. nih.govresearchgate.net Therefore, modifications in the activity or expression of these enzymes are a fundamental mechanism of resistance. mdpi.comxjtlu.edu.cn Resistance can emerge through two distinct pathways involving these enzymes: the decreased activity of activating enzymes or the acquisition of inactivating enzymes.

Firstly, resistance can arise from the reduced efficacy of the native bacterial nitroreductases that are responsible for activating the prodrug. nih.gov A well-documented example is found in Helicobacter pylori, where resistance is often associated with null mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase. nih.gov Loss-of-function mutations in this gene prevent the efficient reduction of the nitroimidazole to its active, cytotoxic form, thereby rendering the organism resistant. nih.gov

Secondly, as detailed in the previous section, the acquisition of nim genes provides the bacterium with a new enzymatic capability for drug inactivation. nih.gov The nitroreductases encoded by nim genes effectively compete with the activating enzymes, converting the drug into a harmless amine derivative and preventing cellular damage. oup.comnih.gov Therefore, the balance between drug activation by native reductases and drug inactivation by Nim proteins is a key determinant of susceptibility.

Efflux Pump Mechanisms

Efflux pumps are membrane-associated protein complexes that actively transport a wide array of substrates, including antimicrobial agents, out of the bacterial cell. frontiersin.orgqeios.com This mechanism contributes to both intrinsic and acquired drug resistance by reducing the intracellular concentration of a drug, thereby preventing it from reaching its molecular target. frontiersin.orgnih.gov

Increased efflux of the antibiotic is a recognized, albeit less characterized, mechanism of resistance against nitroimidazoles. researchgate.netnih.govresearchgate.net Multidrug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, are capable of expelling a broad spectrum of compounds. nih.gov Overexpression of the genes encoding these pumps can lead to reduced susceptibility to multiple classes of antibiotics, including nitroimidazoles. frontiersin.org By actively pumping the drug out of the cytoplasm, these systems lower the intracellular drug accumulation, which in turn necessitates a higher external concentration to achieve a therapeutic effect. researchgate.net

Impact of Resistance on Therapeutic Outcomes

The emergence of acquired resistance to nitroimidazoles has a direct and significant negative impact on therapeutic outcomes. nih.gov Clinical failure of treatment regimens containing these drugs is more likely when the infecting organism is resistant. nih.gov

A meta-analysis of Helicobacter pylori treatment demonstrated that nitroimidazole resistance significantly decreases eradication rates. nih.gov In patients infected with resistant strains, the efficacy of standard triple-therapy regimens is substantially reduced compared to those with susceptible strains. nih.gov The prevalence of this resistance is on the rise, with rates varying geographically from 10% to 50%, complicating treatment decisions. nih.gov